

A Comparative Guide to the X-ray Crystal Structures of Aziridine Carboxylate Derivatives

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Compound of Interest

Compound Name: *Tert-butyl 2-methylaziridine-1-carboxylate*

Cat. No.: *B186199*

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For Researchers, Scientists, and Drug Development Professionals

While a definitive X-ray crystal structure for the parent compound, **Tert-butyl 2-methylaziridine-1-carboxylate**, is not publicly available, this guide provides a comparative analysis of the crystallographic data for structurally related aziridine derivatives. The data herein is crucial for understanding the conformational properties of the strained aziridine ring and the influence of various substituents, which is of significant interest in medicinal chemistry and organic synthesis.

This guide will focus on the comparison of key structural parameters from published X-ray diffraction studies of N-substituted and C-substituted aziridines. The objective is to offer a baseline for researchers working with similar scaffolds in drug design and development, where precise knowledge of molecular geometry is paramount for predicting binding affinities and biological activity.

Comparative Analysis of Aziridine Ring Geometry

The following table summarizes key bond lengths and angles of the aziridine ring from the crystal structures of two distinct derivatives. This comparison highlights the impact of different substitution patterns on the three-membered ring's geometry.

Parameter	1-Aryl-2,3-dipropylaziridine	Aziridine-2-methanol derivative
Bond Lengths (Å)		
C-C	1.485	1.472
C-N (average)	1.470	1.468
Bond Angles (°)		
C-C-N (average)	60.1	60.5
C-N-C	59.8	59.0

Note: The data presented is derived from published crystallographic information files (CIFs) and may have been subject to rounding.

Conformation of the N-tert-butoxycarbonyl (N-Boc) Group

Although a crystal structure for **Tert-butyl 2-methylaziridine-1-carboxylate** is unavailable, the conformation of the N-Boc protecting group is a critical aspect of its stereochemistry. To provide insight, we can examine the crystal structure of a related compound, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. In this structure, the carbamate group exhibits near planarity, a common feature for N-Boc groups due to the delocalization of the nitrogen lone pair into the carbonyl group. This planar arrangement influences the steric hindrance around the nitrogen atom and can dictate the approach of reactants in chemical transformations.

Experimental Protocols

The following is a representative experimental protocol for obtaining the X-ray crystal structure of an aziridine derivative, based on methodologies reported in the scientific literature.

1. Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvent systems include ethyl acetate/hexane, dichloromethane/hexane, or acetone. The process is carried out at a constant

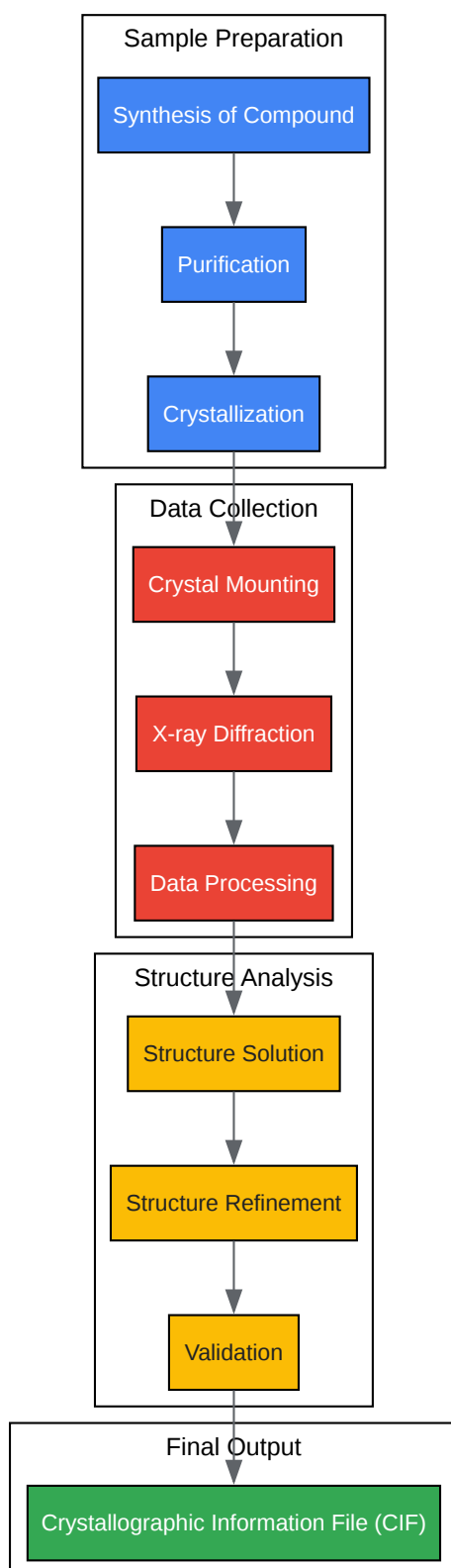
temperature, often at room temperature or in a cold room (4°C), over a period of several days to weeks.

2. Data Collection: A single crystal of appropriate size and quality is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation) and a detector (e.g., a CCD or CMOS detector). The crystal is typically cooled to a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations and improve the quality of the diffraction data. A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares methods. In the final stages of refinement, anisotropic displacement parameters are typically applied to non-hydrogen atoms, and hydrogen atoms are placed in calculated positions and refined using a riding model. The final refined structure is validated using various crystallographic metrics.

Visualization of the Crystallographic Workflow

The following diagram illustrates the general workflow for determining a crystal structure via X-ray crystallography.



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Caption: Workflow for X-ray Crystal Structure Determination.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com